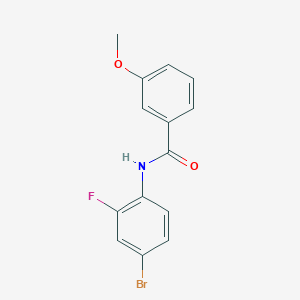
N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide, also known as BFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFB belongs to the class of benzamide derivatives and is known for its unique chemical structure, which makes it an attractive candidate for drug development and other applications.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide involves its selective binding to the dopamine D2 receptor and modulation of its activity. N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide acts as an antagonist at the D2 receptor, meaning it blocks the binding of dopamine to this receptor and reduces its activity. This mechanism of action has been extensively studied and has led to the development of various drugs that target the D2 receptor.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling in the brain. N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide has also been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of various psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide is its high selectivity for the dopamine D2 receptor, making it an important tool for studying the function of this receptor in various physiological and pathological processes. However, one of the limitations of N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide is its relatively low potency compared to other D2 receptor antagonists, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide, including the development of more potent and selective D2 receptor antagonists based on its chemical structure. Additionally, N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide may have potential applications in the treatment of various psychiatric disorders, and further research is needed to explore its therapeutic potential in this area. Finally, N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide may have applications in other fields such as biochemistry and neuroscience, and further research is needed to explore its potential in these areas.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide involves a multi-step process that starts with the reaction between 4-bromo-2-fluoroaniline and 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product, N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide. The synthesis of N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for various research applications.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. One of the primary areas of research for N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide is its use as a pharmacological tool to study the function of certain receptors in the brain, such as the dopamine D2 receptor. N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide has been shown to selectively bind to the D2 receptor and modulate its activity, making it an important tool for studying the role of this receptor in various physiological and pathological processes.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSRWODZBUBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)

![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)

![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)


